3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride
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Overview
Description
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a benzothiepin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.
Mechanism of Action
The mechanism of action for 3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Perphenazine: A tranquilizer with a similar piperazine structure.
HEPPS: A buffering agent with a hydroxyethyl piperazine moiety.
Uniqueness
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzobbenzothiepin-9-ol;dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
74277-30-8 |
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Molecular Formula |
C20H25Cl3N2O2S |
Molecular Weight |
463.8 g/mol |
IUPAC Name |
3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride |
InChI |
InChI=1S/C20H23ClN2O2S.2ClH/c21-15-2-4-19-17(12-15)18(23-7-5-22(6-8-23)9-10-24)11-14-1-3-16(25)13-20(14)26-19;;/h1-4,12-13,18,24-25H,5-11H2;2*1H |
InChI Key |
BJIFFSTVINAGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl.Cl.Cl |
Origin of Product |
United States |
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